molecular formula C10H10O2 B2568460 3-Hydroxy-2-(p-tolyl)acrylaldehyde CAS No. 53868-45-4

3-Hydroxy-2-(p-tolyl)acrylaldehyde

Cat. No.: B2568460
CAS No.: 53868-45-4
M. Wt: 162.18 g/mol
InChI Key: FKRKKHBTIIWVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(p-tolyl)acrylaldehyde is a chemical scaffold of significant interest in synthetic and medicinal chemistry research. This compound features both electrophilic and nucleophilic centers, making it a versatile building block for the synthesis of more complex molecules . Its structure is closely related to 3-hydroxy-2-aryl acrylates, which are recognized as vital precursors in the development of bioactive compounds and natural products . Researchers utilize this and similar scaffolds in exploring new pathways for drug discovery and material science. Research Applications: The primary research value of this compound lies in its role as a synthetic intermediate. Its molecular framework allows it to participate in various chemical reactions, enabling researchers to construct diverse heterocyclic systems and other complex structures . Handling and Safety: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses. Safety information for this specific compound is not fully available; researchers should consult the safety data sheet and handle all chemicals using appropriate personal protective equipment.

Properties

CAS No.

53868-45-4

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-hydroxy-2-(4-methylphenyl)prop-2-enal

InChI

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,11H,1H3

InChI Key

FKRKKHBTIIWVGU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=CO)C=O

Canonical SMILES

CC1=CC=C(C=C1)C(=CO)C=O

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-(p-tolyl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs of 3-Hydroxy-2-(p-tolyl)acrylaldehyde, highlighting variations in substituents and their impact on properties:

Compound Name Molecular Formula Substituents (Positions) Physical State Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
(E)-2-Methyl-3-(p-tolyl)acrylaldehyde C₁₁H₁₂O 2-CH₃, 3-p-tolyl Yellow oil N/A 30 1H NMR (δ 9.57, s, CHO); IR 1676 cm⁻¹
(E)-3-Phenyl-3-(p-tolyl)acrylaldehyde C₁₆H₁₄O 3-Ph, 3-p-tolyl Yellow oil N/A 80 1H NMR (δ 7.45, d, aromatic)
3-Hydroxy-2-(4-piperidinoquinolin-2-yl)acrylaldehyde C₁₇H₁₈N₂O₂ 2-Quinolinyl, 3-OH Pale yellow solid 200–202 86 IR 1733 cm⁻¹ (C=O); 1H NMR (δ 9.92, s)
3-(2-Thienyl)acrylaldehyde C₇H₆OS 2-Thienyl N/A N/A N/A IR 1603 cm⁻¹ (C=C); Mol. Wt. 138.19
3-(1H-Indol-3-yl)acrylic acid C₁₁H₉NO₂ 3-Indolyl, COOH (instead of CHO) Solid N/A N/A 1H NMR (δ 6.8–7.6, aromatic)

Key Observations :

  • Substituent Effects on Physical State : Hydroxyl groups (e.g., 3-hydroxy in compounds) increase crystallinity and melting points due to hydrogen bonding, whereas alkyl or aryl groups (e.g., 2-methyl in ) favor liquid states .
  • Spectral Trends : The aldehyde proton in this compound analogs appears downfield (δ 9.5–10.0 ppm) in 1H NMR due to conjugation with the α,β-unsaturated system. IR spectra consistently show strong C=O stretches near 1670–1730 cm⁻¹ .

Q & A

Q. Data Contradiction Analysis

  • Catalyst loading : Excess MnO₂ (4 eq.) improves oxidation efficiency vs. lower equivalents in other protocols .
  • Reaction time : Prolonged stirring (3 days vs. 24 hours) enhances conversion .
  • Substrate purity : Trace moisture in allylic alcohols reduces MnO₂ activity .

How can regioselectivity be controlled in the [4+1] annulation of acrylaldehydes with indole derivatives?

Advanced Reaction Design
Solvent polarity dictates regioselectivity. Polar aprotic solvents (DMF) favor C3-functionalization of indoles, while nonpolar solvents (toluene) promote C2-attack . Steric effects from p-tolyl groups further direct annulation sites.

What mechanistic insights explain the role of acrylaldehydes in singlet oxygen generation?

Advanced Photochemical Study
this compound acts as a photosensitizer in phenalenone synthesis. Upon irradiation, it undergoes intersystem crossing to generate singlet oxygen (¹O₂), confirmed by trapping experiments with furfuryl alcohol .

How are computational methods used to predict acrylaldehyde reactivity in complex transformations?

Advanced Computational Tools
DFT calculations (e.g., B3LYP/6-31G*) model transition states in Diels-Alder reactions, predicting activation barriers and regioselectivity. Electron-withdrawing substituents on the aldehyde lower LUMO energy, accelerating cycloaddition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.